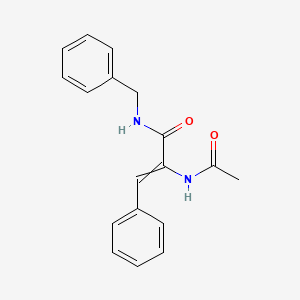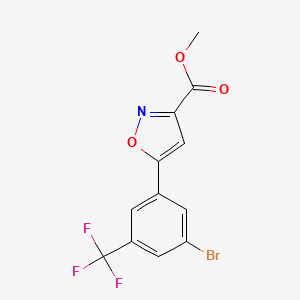
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethyl and bromine substituents, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring. For instance, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to yield methyl 2,4-dioxo-4-phenylbutanoate . This intermediate can then be cyclized with hydroxylamine hydrochloride in refluxing methanol to form the isoxazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted isoxazole derivatives.
科学的研究の応用
Methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and bromine substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Lacks the bromine and trifluoromethyl substituents.
Methyl 5-(3-chloro-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 5-(3-bromo-5-methylphenyl)isoxazole-3-carboxylate: Contains a methyl group instead of trifluoromethyl.
Uniqueness
The presence of both bromine and trifluoromethyl groups in methyl 5-(3-bromo-5-(trifluoromethyl)phenyl)isoxazole-3-carboxylate makes it unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H7BrF3NO3 |
|---|---|
分子量 |
350.09 g/mol |
IUPAC名 |
methyl 5-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H7BrF3NO3/c1-19-11(18)9-5-10(20-17-9)6-2-7(12(14,15)16)4-8(13)3-6/h2-5H,1H3 |
InChIキー |
WCDGZYPURCUKLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
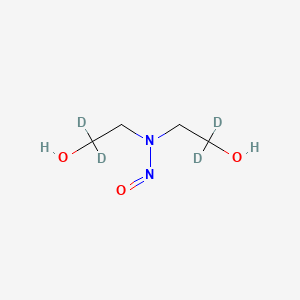

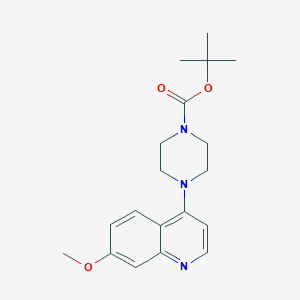

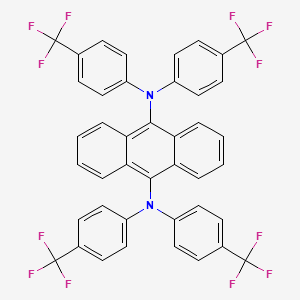
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
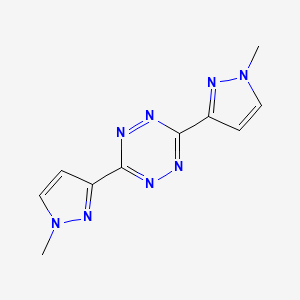
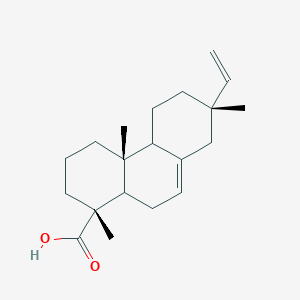
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

